2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by a fused bicyclic core structure with partial saturation (7,8,9,10-tetrahydroquinoline) and two ketone groups at positions 4 and 5. Key structural features include:
- Position 2: A sec-butylthio (-S-sec-butyl) substituent, contributing enhanced lipophilicity and steric bulk compared to smaller thioether groups.
- Position 5: A 3-nitrophenyl group, introducing strong electron-withdrawing effects via the nitro moiety, which may influence electronic distribution and binding interactions in biological systems.
Its partially hydrogenated core may improve metabolic stability compared to fully aromatic analogs, while the nitro group at position 5 could modulate reactivity in cellular environments.
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-5-(3-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-3-11(2)30-21-23-19-18(20(27)24-21)16(12-6-4-7-13(10-12)25(28)29)17-14(22-19)8-5-9-15(17)26/h4,6-7,10-11,16H,3,5,8-9H2,1-2H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTGNPHBZBJQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as aniline derivatives and aldehydes under acidic or basic conditions.
Introduction of the nitrophenyl group: This step may involve nitration reactions using nitric acid or other nitrating agents.
Attachment of the sec-butylthio group: This can be done through a substitution reaction where a suitable thiol reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sec-butylthio group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity. Specifically, studies have shown that certain synthesized quinolines demonstrate effectiveness against various gram-negative bacteria and viruses. For instance, a recent study highlighted the antibacterial efficacy of quinoline derivatives against strains such as Klebsiella pneumoniae and Proteus vulgaris, with minimum inhibitory concentrations (MIC) suggesting that these compounds could serve as potential leads for antibiotic development .
Antiviral Activity
In addition to antibacterial properties, quinoline derivatives have been evaluated for their antiviral effects. Some studies suggest that these compounds can inhibit viral replication in pathogens like the Zika virus and tobacco mosaic virus. The structure-activity relationship (SAR) indicates that modifications on the benzo ring significantly influence biological efficacy, making this class of compounds promising candidates for further drug discovery efforts .
Pharmacological Applications
Antiulcer Activity
The compound has been noted for its potential antiulcer properties. Research has demonstrated that certain related compounds exhibit superior acid secretion inhibitory effects, which can be beneficial in treating gastric ulcers. This pharmacological activity is attributed to the compound's ability to modulate gastric acid secretion pathways .
Chemotherapeutic Potential
The unique structural features of 2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suggest potential applications in cancer therapy. Compounds within this chemical family have shown cytotoxicity against various cancer cell lines in preliminary studies. The mechanism of action may involve interference with DNA synthesis or repair mechanisms in cancer cells .
Synthesis and Structural Modifications
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. Various methodologies have been developed to optimize yields and purity. For instance, a solvent-free fusion-based methodology has been reported to yield high-purity products efficiently. This approach not only simplifies the synthesis but also minimizes environmental impact by reducing solvent usage .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with nitroreductases, while the sec-butylthio group may influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with three closely related pyrimidoquinoline derivatives, focusing on substituent effects, synthetic pathways, and inferred biological implications.
Compound A: 5-Aryl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Substituents :
- Position 2: Methylthio (-S-CH₃)
- Position 5: Aryl group (variable, e.g., phenyl or substituted phenyl).
- The absence of a nitro group in the aryl substituent (unless specified) diminishes electron-withdrawing effects, which may reduce interaction with electron-rich biological targets.
- Synthesis: Prepared via condensation of 6-amino-2-thiouracil with cyclohexanone derivatives under acidic conditions, followed by aryl substitution at position 5 .
Compound B: 5-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-1,3,8,8-tetramethyl-pyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Substituents: Position 2: Not explicitly stated (likely a carbonyl or methyl group based on nomenclature). Position 5: A 4-chlorobenzyloxy-3-methoxyphenyl group.
- Key Differences :
- The benzyloxy and methoxy substituents at position 5 introduce steric bulk and polarizability, contrasting with the compact nitro group in the target compound.
- The chlorobenzyl moiety may enhance halogen bonding interactions, a feature absent in the nitro-substituted analog.
- Synthesis : Utilizes a multi-step protocol involving 1,2,3-triazole intermediates and benzyloxy group installation via nucleophilic substitution .
Compound C: 8,8-Dimethyl-2-(3-methylbutylsulfanyl)-5-(5-methylthiophen-2-yl)-pyrimido[4,5-b]quinoline-4,6-dione
- Substituents :
- Position 2: 3-Methylbutylsulfanyl (-S-(CH₂)₂CH(CH₃)₂)
- Position 5: 5-Methylthiophen-2-yl (a heteroaromatic group).
- Key Differences :
- The branched 3-methylbutylsulfanyl group at position 2 offers comparable lipophilicity to the sec-butylthio group but with altered steric orientation.
- The thiophene ring at position 5 introduces sulfur-based aromaticity, which may enhance π-stacking interactions compared to the nitro-substituted phenyl group.
- Synthesis : Derived from thiophene-containing precursors, with alkylation steps to install the sulfanyl group .
Comparative Analysis Table
*Predicted logP values based on substituent contributions.
Research Implications and Limitations
- Nitro Group Advantage : The 3-nitrophenyl group in the target compound may enhance binding to nitroreductase enzymes overexpressed in certain cancers, a feature absent in Compounds A–C .
- Steric Effects : The sec-butylthio group balances lipophilicity and steric accessibility compared to smaller (Compound A) or bulkier (Compound C) analogs.
Biological Activity
The compound 2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimidoquinoline family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of a pyrimidine scaffold and subsequent functionalization to introduce the sec-butylthio and nitrophenyl groups. The method may utilize solvent-free fusion techniques or traditional organic synthesis approaches.
General Synthetic Pathway
- Formation of Pyrimidine Core : The initial step often involves the reaction of barbituric acid with appropriate aldehydes to form the pyrimidine structure.
- Thioether Formation : The introduction of the sec-butylthio group is achieved through nucleophilic substitution reactions.
- Nitrophenyl Substitution : The nitrophenyl moiety is typically introduced via electrophilic aromatic substitution.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrimidoquinoline compounds exhibit significant antimicrobial activity against various bacterial strains. For instance:
- Compounds derived from similar scaffolds showed effective inhibition against Gram-negative bacteria , including Klebsiella pneumoniae and Proteus vulgaris, with minimum inhibitory concentrations (MICs) indicating potent activity .
- The presence of the nitrophenyl group enhances antibacterial efficacy, suggesting that structural modifications can lead to improved biological outcomes .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- In vitro testing revealed that certain derivatives demonstrate strong inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with IC50 values in the low micromolar range .
- Notably, one derivative exhibited a 60-fold increase in apoptosis induction in MCF-7 breast cancer cells compared to untreated controls .
The biological mechanisms underlying the activity of pyrimidoquinolines are multifaceted:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the S phase, which is critical for halting cancer cell proliferation.
- Apoptosis Induction : The ability to trigger apoptosis in cancer cells is a significant aspect of their anticancer properties.
- Antiviral Activity : Some studies suggest that quinoline derivatives may also possess antiviral properties against RNA viruses, although specific data on this compound's antiviral efficacy remains limited .
Data Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Notes |
|---|---|---|---|
| Antibacterial | Klebsiella pneumoniae | MIC < 10 µg/mL | Effective against Gram-negative bacteria |
| Anticancer | MCF-7 Cells | IC50 = 0.052 µM | Induces apoptosis and cell cycle arrest |
| Antiviral | Various Viruses | Not specified | Potential activity needs further research |
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of quinoline derivatives and reported that compounds with similar structural motifs exhibited significant antibacterial properties against multiple strains. The study emphasized that structural variations greatly influence biological activity .
- Cancer Research : In another investigation focusing on anticancer properties, specific derivatives were tested for their effects on EGFR and HER2 pathways. These compounds showed promising results as dual inhibitors, highlighting their potential in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(sec-butylthio)-5-(3-nitrophenyl)-pyrimidoquinoline-dione derivatives?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, Scheme 26 in pyrimido[4,5-b]quinoline synthesis ( ) involves reacting thiourea derivatives with tetrahydroquinoline precursors under basic conditions. Ultrasound-assisted methods using Fe(DS)₃ as a Lewis acid-surfactant combined catalyst () can enhance reaction efficiency (yields >75%) and reduce reaction times (e.g., 2–4 hours vs. 12–24 hours for conventional heating). Key intermediates include 3-nitrophenyl-substituted tetrahydroquinolines and sec-butylthio precursors.
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy : Use IR to confirm carbonyl stretches (1705 cm⁻¹ for pyrimidinedione) and nitro group vibrations (~1520 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons (δ 6.65–6.89 ppm for 3-nitrophenyl), methylene groups in the tetrahydroquinoline ring (δ 1.92–2.49 ppm), and sec-butylthio substituents (δ ~1.3–1.5 ppm for CH(CH₂)₂) .
- Elemental Analysis : Validate molecular formula (e.g., C₂₃H₂₄N₄O₄S) with deviations <0.3% for C, H, N .
Q. What preliminary biological activities have been reported for pyrimidoquinoline-dione derivatives?
- Methodological Answer : Thioether-containing pyrimidoquinolines (e.g., methylthio analogs) exhibit anticancer and antimicrobial activity. In vitro assays (e.g., MTT for cytotoxicity, broth microdilution for MIC values) show IC₅₀ values in the µM range against HeLa and MCF-7 cell lines. Activity correlates with electron-withdrawing substituents (e.g., 3-nitrophenyl) enhancing DNA intercalation .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell line viability (e.g., MTT vs. resazurin assays) and bacterial strains (Gram-positive vs. Gram-negative). For example, MIC values for S. aureus may vary by 2–4× depending on inoculum size .
- Structural Confirmation : Ensure purity (>95% by HPLC) and confirm stereochemistry (e.g., NOESY for sec-butylthio orientation) to rule out impurities or isomers affecting results .
Q. What strategies optimize the reaction yield for introducing the sec-butylthio group?
- Methodological Answer :
- Catalyst Screening : Test Fe(DS)₃ () vs. traditional bases (K₂CO₃ or Et₃N). Fe(DS)₃ improves regioselectivity by 20–30% in thioether formation.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sec-butylthiol, while ultrasound irradiation reduces side reactions (e.g., oxidation to sulfone) .
Q. How do computational models predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with DNA topoisomerase II (PDB ID: 1ZXM). The 3-nitrophenyl group shows π-π stacking with adenine residues (binding energy: −9.2 kcal/mol), while the sec-butylthio moiety occupies hydrophobic pockets .
- QSAR Studies : Correlate Hammett σ values of substituents (e.g., nitro σ = +0.71) with cytotoxicity to design analogs with enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
